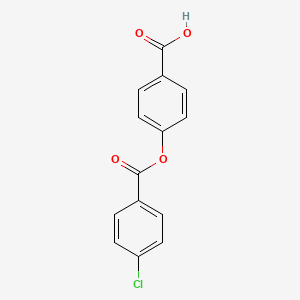
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has been extensively studied for its potential use in scientific research applications. In
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects on Cancer Cells
One derivative, AKF-D52, has demonstrated significant antiproliferative effects on non-small cell lung cancer cells. It induces both caspase-dependent and -independent apoptotic cell death, and its efficacy extends to cytoprotective autophagy, showing potential as a therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Enzyme Inhibition and Anticancer Activity
Several urea derivatives have been synthesized and evaluated for their enzyme inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase, as well as their anticancer activities. Notably, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed significant in vitro anticancer activity (Sana Mustafa et al., 2014).
Supramolecular Chemistry and Hydrogen Bonding
Studies on heterocyclic ureas have explored their conformational behavior and capacity to form multiply hydrogen-bonded complexes, revealing insights into the structural dynamics that could be leveraged for designing novel molecular assemblies (Perry S. Corbin et al., 2001).
Acetylcholinesterase Inhibition
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has identified compounds with significant antiacetylcholinesterase activity, highlighting the potential for developing new treatments for diseases characterized by cholinergic dysfunction (J. Vidaluc et al., 1995).
Crystallographic Studies and Material Properties
The crystal structure of metobromuron, a phenylurea herbicide, illustrates the intricate hydrogen bonding and weak interactions that contribute to its stability, providing a foundation for the design of new herbicidal compounds with enhanced efficacy and stability (Gihaeng Kang et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-5-3-4-9(6-11)16-12(18)17-10-7-14-13(20-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUUYRYICNYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)

![2-(2,4-Dimethylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2781056.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781060.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2781062.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2781064.png)
![N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2781066.png)
![(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2781067.png)
